molecular formula C17H21N3O2 B2549937 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 2034244-66-9

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2549937
CAS No.: 2034244-66-9
M. Wt: 299.374
InChI Key: SNVROKRRJXTWLA-UHFFFAOYSA-N
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Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic and Antineoplastic Activities : Derivatives of isoxazolines, including those linked via piperazine to benzoisothiazoles, have been synthesized and evaluated for their cytotoxic activity against tumor cells. Some compounds exhibited potent cytotoxic and antineoplastic activities, showing potential as therapeutic agents in cancer treatment (Byrappa et al., 2017).

  • Antidiabetic Activity : Piperazine derivatives have been identified as new antidiabetic compounds. Studies on various derivatives have shown significant insulin secretion increase independently of alpha2 adrenoceptor blockage, demonstrating potential for diabetes treatment (Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activities : Novel derivatives of piperazine, including those with isoxazoline and oxazolidinone structures, have shown promising antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Jadhav et al., 2017).

Antipsychotic Potential

  • Dopamine and Serotonin Receptor Antagonists : Compounds with a piperazine structure linked to cyclic amides have been evaluated as potential antipsychotic agents. They showed promising activity in vitro for binding to dopamine D2 and serotonin 5-HT2 receptors, indicating potential use in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).

Anti-Tubercular Activity

  • Evaluation Against Mycobacterium tuberculosis : Novel derivatives with triazole, benzofuran, and piperazine structures have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Certain compounds exhibited moderate to very good activity, highlighting their potential as anti-tubercular agents (Naidu et al., 2016).

Properties

IUPAC Name

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-14-16(12-18-22-14)13-19-7-9-20(10-8-19)17(21)11-15-5-3-2-4-6-15/h2-6,12H,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVROKRRJXTWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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